A Comprehensive Technical Guide to 4-Methyl-3-nitrobenzoic Acid (CAS 96-98-0)
A Comprehensive Technical Guide to 4-Methyl-3-nitrobenzoic Acid (CAS 96-98-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-3-nitrobenzoic acid, with the CAS number 96-98-0, is a nitroaromatic carboxylic acid that serves as a versatile building block in organic synthesis and has emerged as a compound of interest in pharmacological research. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its known biological activities, with a focus on its potential as an anti-cancer agent. The information is presented to support researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
4-Methyl-3-nitrobenzoic acid is a white to light yellow crystalline powder.[1] It is characterized by a benzene (B151609) ring substituted with a methyl group, a nitro group, and a carboxylic acid group. This substitution pattern influences its chemical reactivity and physical characteristics. The compound is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and acetone.[2][3]
Table 1: Physicochemical Properties of 4-Methyl-3-nitrobenzoic Acid
| Property | Value | Reference(s) |
| CAS Number | 96-98-0 | [4] |
| Molecular Formula | C₈H₇NO₄ | [4] |
| Molecular Weight | 181.15 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 187-190 °C | [1] |
| Solubility in Water | Sparingly soluble | [2][3] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone | [2] |
| IUPAC Name | 4-methyl-3-nitrobenzoic acid | [4] |
| Synonyms | 3-Nitro-p-toluic acid, 3-Nitro-4-methylbenzoic acid, m-Nitro-p-toluic acid | [4] |
Experimental Protocols
Synthesis of 4-Methyl-3-nitrobenzoic Acid via Nitration of p-Toluic Acid
This protocol describes a representative method for the synthesis of 4-methyl-3-nitrobenzoic acid by the nitration of p-toluic acid. The procedure is adapted from established methods for the nitration of substituted benzoic acids.[5][6][7]
Materials:
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p-Toluic acid
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Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
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Distilled water
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Ethanol
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Beaker
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Büchner funnel and flask
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Filter paper
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Recrystallization apparatus
Procedure:
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In a round-bottom flask, dissolve p-toluic acid in a minimal amount of concentrated sulfuric acid with stirring.
-
Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.
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Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) dropwise to the reaction mixture using a dropping funnel. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
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Pour the reaction mixture slowly onto crushed ice with constant stirring.
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A precipitate of crude 4-methyl-3-nitrobenzoic acid will form.
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Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold distilled water to remove any residual acid.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[1]
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Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Caption: EGF signaling to cofilin and the inhibitory effect of 4-Methyl-3-nitrobenzoic acid.
Applications
The primary applications of 4-methyl-3-nitrobenzoic acid are in chemical synthesis and pharmacological research.
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Chemical Intermediate: It serves as a key building block for the synthesis of more complex molecules, including pharmaceuticals, dyes, and polymers. [7]Its functional groups (carboxylic acid and nitro group) allow for a variety of chemical transformations.
-
Lanthanide Coordination Chemistry: It has been used as a ligand in the synthesis of one-dimensional lanthanide coordination complexes. [1]* Biochemical Reagent: It is used in life science research as a biochemical reagent.
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Potential Therapeutic Agent: Its demonstrated ability to inhibit cancer cell migration suggests its potential as a lead compound for the development of novel anti-metastatic drugs. [1]
Conclusion
4-Methyl-3-nitrobenzoic acid is a valuable chemical entity with established applications in synthesis and emerging potential in pharmacology. Its role as an inhibitor of the EGFR-mediated cell migration pathway in NSCLC provides a strong rationale for further investigation into its mechanism of action and its development as a potential anti-cancer therapeutic. The experimental protocols and data presented in this guide are intended to facilitate further research and development efforts centered on this promising compound.
References
- 1. Potential crosstalk between cofilin-1 and EGFR pathways in cisplatin resistance of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dual regulation of cofilin activity by LIM kinase and Slingshot-1L phosphatase controls platelet-derived growth factor-induced migration of human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. ochem.weebly.com [ochem.weebly.com]
